molecular formula C10H13N5O4 B7802871 2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one

2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one

Cat. No.: B7802871
M. Wt: 267.24 g/mol
InChI Key: QSVZLFABRHDXRR-ZIMNBKJVSA-N
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Description

2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one is a complex organic compound belonging to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine ring system substituted with an amino group and a trihydroxybutyl side chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pteridine precursors with amino and trihydroxybutyl groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often altering its biological activity.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific pH, temperature, and solvent systems.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of various chemical products and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating biochemical processes. The trihydroxybutyl side chain and pteridine ring system play crucial roles in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-hydroxy-6-methylpteridine: Similar in structure but with a methyl group instead of the trihydroxybutyl side chain.

    6,7-dimethyl-2,4-diaminopteridine: Contains additional methyl groups and amino substitutions.

    2-amino-4-hydroxy-6-(hydroxymethyl)pteridine: Features a hydroxymethyl group instead of the trihydroxybutyl side chain.

Uniqueness

The uniqueness of 2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The trihydroxybutyl side chain enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c1-3(16)6(17)7(18)4-2-12-8-5(13-4)9(19)15-10(11)14-8/h2-3,6-7,16-18H,1H3,(H3,11,12,14,15,19)/t3-,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVZLFABRHDXRR-ZIMNBKJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H](C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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